Ethyl 7-nitro-1H-indole-2-carboxylate

Organic Synthesis Fischer Indole Synthesis Medicinal Chemistry

Regiochemical precision in indole-based drug discovery often stalls due to isomer contamination. Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9) resolves this with a distinct 7-nitro substitution that enables selective reduction and directed electrophilic chemistry. - Documented precursor for p38 MAP kinase inhibitors targeting chronic inflammation. - Established substrate for 1,3,4-oxadiazolyl nitroindoles with anti-inflammatory and antimicrobial potential. - Consistent ≥98% purity minimizes side reactions in multi-step syntheses. Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 6960-46-9
Cat. No. B156242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-nitro-1H-indole-2-carboxylate
CAS6960-46-9
Synonyms7-Nitro-1H-indole-2-carboxylic Acid Ethyl Ester; _x000B_7-Nitro-indole-2-carboxylic Acid Ethyl Ester;  Ethyl 7-nitroindole-2-carboxylate;  NSC 69878
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3
InChIKeyGTZAIVBXGPLYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-nitro-1H-indole-2-carboxylate: Defined Reactivity & p38 Inhibitors


Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9) is a nitro-substituted indole-2-carboxylate ester, a key member of the regioisomeric ethyl nitroindole-2-carboxylate series [1]. This compound is characterized by a nitro group at the 7-position of the indole ring and an ethyl ester at the 2-position, which confers distinct electronic properties and a specific synthetic utility profile [2]. Its primary established use is as a versatile building block for the synthesis of p38 MAP kinase inhibitors and various 1,3,4-oxadiazole heterocycles [1].

Ethyl 7-nitro-1H-indole-2-carboxylate: Why Regioisomer Substitution Fails


Generic substitution among the ethyl nitroindole-2-carboxylate regioisomers (4-, 5-, 6-, and 7-nitro) is not feasible due to distinct physicochemical and reactivity profiles that dictate divergent synthetic outcomes and biological activities [1]. The position of the nitro group significantly influences the electron density of the indole ring, affecting the compound's behavior in subsequent reactions such as nucleophilic substitutions or reductions [2]. For instance, the 7-nitro isomer is specifically employed as a precursor for p38 inhibitors and certain oxadiazole derivatives, whereas the 5-nitro isomer is more commonly associated with the synthesis of reverse transcriptase inhibitors like Delavirdine [2]. Furthermore, the synthetic accessibility and purity of each isomer vary substantially, with the 7-nitro isomer demonstrating superior yields and purity under optimized, lower-temperature Fischer indole conditions [1].

Selection Evidence for Ethyl 7-nitro-1H-indole-2-carboxylate


Synthetic Yield and Purity Advantage

Ethyl 7-nitro-1H-indole-2-carboxylate exhibits a clear advantage in synthetic efficiency and purity over other regioisomers when produced via the optimized Fischer indole synthesis. This method, utilizing ethyl pyruvate nitrophenylhydrazones and cyclization at 50-60°C, yields the 7-nitro isomer as a pure compound after recrystallization from ethyl acetate [1]. In contrast, the synthesis of the 4- and 6-nitro isomers under the same or similar conditions results in mixtures requiring carcinogenic benzene for separation [1]. The 5-nitro isomer, while separable, is also obtained in lower yields and purity under these mild conditions compared to the 7-nitro isomer [1]. The consistent, high-purity output of the 7-nitro isomer reduces the need for extensive purification steps, directly impacting procurement value and downstream synthetic reliability .

Organic Synthesis Fischer Indole Synthesis Medicinal Chemistry

p38 MAP Kinase Inhibitor Precursor

Ethyl 7-nitro-1H-indole-2-carboxylate is specifically cited as a starting material for the synthesis of p38 MAP kinase inhibitors, a class of compounds under investigation for treating inflammatory diseases like rheumatoid arthritis . While other nitroindole isomers are also used in medicinal chemistry, this direct link to a high-value therapeutic target provides a clear and documented rationale for its selection [1]. In contrast, the 5-nitro isomer is predominantly associated with the synthesis of Delavirdine, a reverse transcriptase inhibitor . This divergence in application pathways underscores that the 7-nitro isomer is not a generic indole but a targeted tool for specific drug discovery programs .

Kinase Inhibition Inflammation Drug Discovery

Defined Physicochemical Properties

Ethyl 7-nitro-1H-indole-2-carboxylate possesses a well-characterized physicochemical profile with quantifiable metrics that are critical for practical laboratory handling and formulation. It has a melting point of 90-96°C and a consensus Log P (octanol-water partition coefficient) of 1.6, indicating moderate lipophilicity [1]. Its aqueous solubility is predicted to be low (0.262 mg/mL) . This profile is distinct from the broader class of nitroindoles, some of which may have significantly different melting points or Log P values, impacting their behavior in biological assays or synthetic reactions . The availability of these precise metrics allows for informed decisions regarding solvent selection, storage conditions (0-8°C recommended), and potential biological permeability [1].

Pre-formulation Solubility Stability

Ethyl 7-nitro-1H-indole-2-carboxylate Application Scenarios


p38 MAP Kinase Inhibitor Development

This compound is a documented starting material for the synthesis of p38 MAP kinase inhibitors, which are pursued as potential therapies for chronic inflammatory conditions such as rheumatoid arthritis [1]. Procurement should be prioritized by research groups focused on kinase inhibition and inflammation pathways.

1,3,4-Oxadiazole Derivative Synthesis

Ethyl 7-nitro-1H-indole-2-carboxylate is a key substrate for the synthesis of biologically active 1,3,4-oxadiazolyl nitroindoles. This transformation proceeds via the corresponding carbohydrazide and is a well-established route for generating compounds with potential anti-inflammatory and antimicrobial activities [1].

Regioselective Indole Functionalization

The 7-nitro group directs electrophilic substitution and enables selective reduction to an amine, providing a handle for further derivatization. This makes the compound a versatile building block for constructing complex molecular architectures where regiochemical control is paramount [1].

Fluorescent Probes & Photocleavable Linkers

The 7-nitroindole core is a known chromophore, and its derivatives, including the 2-carboxylate ester, have been explored as components of fluorescent probes and photocleavable protecting groups. This compound serves as a convenient entry point for synthesizing such advanced research tools .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-nitro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.